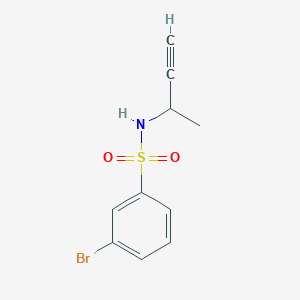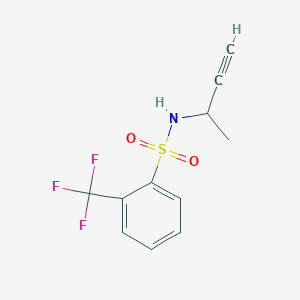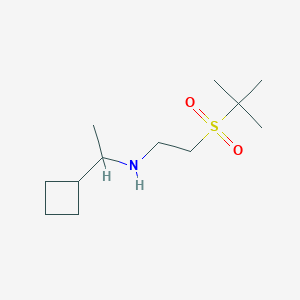![molecular formula C18H19NO4 B6638465 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide, also known as DCOF, is a novel and potent compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of spirochromenes, which are known for their diverse biological activities. DCOF has been shown to exhibit promising pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, this compound has been shown to inhibit the activity of viral proteases, which are essential for the replication of certain viruses.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several inflammatory diseases. Additionally, this compound has been shown to inhibit the replication of several viruses, which could be useful in the development of antiviral therapies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide in lab experiments include its potent cytotoxic activity against cancer cells, its anti-inflammatory activity, and its ability to inhibit viral replication. However, the limitations of using this compound include its low solubility in water, which could affect its bioavailability, and its potential toxicity, which could limit its clinical application.
Orientations Futures
There are several future directions for the research on N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to identify compounds with improved pharmacological properties. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its cytotoxic, anti-inflammatory, and antiviral activities. Additionally, future studies could focus on the development of novel drug delivery systems to improve the bioavailability of this compound and its analogs.
Méthodes De Synthèse
The synthesis method of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromene, furan-2-carboxylic acid, and isocyanate. The reaction is catalyzed by a base, such as triethylamine, and is carried out under reflux conditions in a solvent, such as dichloromethane. The product is obtained as a white solid, which is purified by column chromatography.
Applications De Recherche Scientifique
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Propriétés
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(16-6-3-9-22-16)19-14-12-18(7-10-21-11-8-18)23-15-5-2-1-4-13(14)15/h1-6,9,14H,7-8,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSALSNQHVNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)

![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)